2-[1-(Methoxymethyl)cyclopropyl]acetic acid
Description
2-[1-(Methoxymethyl)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a methoxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₂O₃, and its structure includes:
- A cyclopropane ring (three-membered carbon ring) .
- A methoxymethyl (-CH₂-O-CH₃) group attached to one carbon of the cyclopropane.
- A carboxylic acid (-COOH) group linked to the adjacent carbon.
Applications: The compound is listed as a discontinued product by CymitQuimica , suggesting it may have been explored as a pharmaceutical intermediate or synthetic precursor.
Properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVYBKMHZWOAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369161-15-8 | |
| Record name | 2-[1-(methoxymethyl)cyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of methoxymethylcyclopropane with a suitable acetic acid derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization to achieve the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Methoxymethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The methoxymethyl group distinguishes this compound from analogs with other substituents:
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Structure : Mercaptomethyl (-CH₂-SH) instead of methoxymethyl.
- Molecular Formula : C₇H₁₀O₂S.
- Key Differences: The thiol (-SH) group enhances nucleophilicity, making it reactive in substitution reactions (e.g., in Montelukast synthesis) . Higher polarity compared to the methoxymethyl derivative, influencing solubility in organic solvents like methanol .
- Applications : Critical intermediate in Montelukast synthesis .
2-[1-(2-Methoxy-2-oxoethyl)cyclopropyl]acetic Acid
- Structure : Methoxy ester (-CH₂-C(=O)-O-CH₃) instead of methoxymethyl.
- Molecular Formula : C₈H₁₂O₄.
- Key Differences: The ester group increases hydrophobicity and reduces acidity compared to carboxylic acid derivatives . Potential use as a synthetic intermediate for further functionalization (e.g., hydrolysis to carboxylic acid) .
Montelukast Sodium
- Structure: Complex derivative with a 7-chloroquinoline group, sulfanyl linkage, and hydroxyl substituents .
- Key Differences: Larger molecular weight (C₃₅H₃₆ClNO₃S, MW 586.18 g/mol) and multifunctional groups enable receptor-binding activity . Solubility: Freely soluble in ethanol and methanol, insoluble in water .
Physicochemical Properties
Biological Activity
2-[1-(Methoxymethyl)cyclopropyl]acetic acid (CAS No. 1369161-15-8) is a compound that has garnered interest in the fields of organic chemistry and medicinal research. Its unique structure features a cyclopropyl ring and a methoxymethyl group, which may influence its biological activity and interactions with various biomolecules. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula: C6H10O2
- Molecular Weight: 114.15 g/mol
- Melting Point: 42-45°C
- pKa: 4.76 (predicted)
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions followed by functional group transformations. Common methods include:
- Cyclopropanation of Alkenes: Utilizing methoxymethylcyclopropane with acetic acid derivatives.
- Purification Techniques: Distillation or crystallization to achieve desired purity levels.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, acting as a ligand for enzymes or receptors. This interaction may modulate various biological pathways, including:
- Signal transduction
- Metabolic processes
- Gene expression regulation
Biological Activity and Applications
Research indicates that this compound may have several biological activities:
Potential Therapeutic Properties
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like asthma and allergies.
- CNS Penetration: The compound has shown promising results in models for central nervous system (CNS) disorders, indicating potential applications in neuropharmacology.
- Antitumor Activity: Investigations into its effects on cancer cell lines have indicated cytotoxicity against certain types of tumors.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(Mercaptomethyl)cyclopropaneacetic acid | Contains a mercaptomethyl group | Anti-inflammatory properties as leukotriene antagonists |
| Cyclopropylacetic acid | Lacks methoxymethyl substitution | Limited biological activity compared to derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
